2,6-Dichloro-4-(trifluoromethoxy)acetanilide
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Overview
Description
2,6-Dichloro-4-(trifluoromethoxy)acetanilide is an organic compound known for its unique chemical structure and properties It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)acetanilide typically involves the acylation of 2,6-dichloro-4-(trifluoromethoxy)aniline. The process begins with the preparation of 2,6-dichloro-4-(trifluoromethoxy)aniline, which is then reacted with acetic anhydride under controlled conditions to yield the desired acetanilide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(trifluoromethoxy)acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetanilide group can be hydrolyzed to yield the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethoxy)acetanilide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique chemical properties.
Agriculture: It is explored for use in the development of agrochemicals.
Material Science:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)acetanilide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
- 2,6-Dichloro-4-(trifluoromethoxy)aniline
- 2,6-Dichloro-4-(trifluoromethoxy)phenol
- 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid
Comparison: 2,6-Dichloro-4-(trifluoromethoxy)acetanilide is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties.
Properties
IUPAC Name |
N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO2/c1-4(16)15-8-6(10)2-5(3-7(8)11)17-9(12,13)14/h2-3H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXGOUNTLYPMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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